molecular formula C10H10BrIO2 B2976176 5-Bromo-3-iodo-2-propoxybenzaldehyde CAS No. 832674-32-5

5-Bromo-3-iodo-2-propoxybenzaldehyde

Cat. No.: B2976176
CAS No.: 832674-32-5
M. Wt: 368.996
InChI Key: DEBPNQCDANFXBC-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H10BrIO2. It is a halogenated benzaldehyde derivative, characterized by the presence of bromine and iodine atoms on the benzene ring, along with a propoxy group and an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Safety and Hazards

While specific safety and hazard information for 5-Bromo-3-iodo-2-propoxybenzaldehyde is not available, similar compounds, such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-propoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzaldehyde precursor. The process may involve:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Iodination: Subsequent introduction of an iodine atom using iodine (I2) or an iodinating agent like sodium iodide (NaI) in the presence of an oxidizing agent.

    Propoxylation: Introduction of the propoxy group through a nucleophilic substitution reaction using propyl alcohol or a propyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-propoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.

    Oxidation: Formation of 5-Bromo-3-iodo-2-propoxybenzoic acid.

    Reduction: Formation of 5-Bromo-3-iodo-2-propoxybenzyl alcohol.

Scientific Research Applications

5-Bromo-3-iodo-2-propoxybenzaldehyde is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-propoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-iodo-7-azaindole: Another halogenated compound with similar reactivity.

    2-Bromo-1-iodobenzene: A simpler halogenated benzene derivative.

    5-Bromo-2-iodopyridine: A halogenated pyridine with comparable properties.

Uniqueness

5-Bromo-3-iodo-2-propoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, along with a propoxy group and an aldehyde functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.

Properties

IUPAC Name

5-bromo-3-iodo-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBPNQCDANFXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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